1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]azepane
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Overview
Description
1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]azepane is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azepane ring, and a propoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]azepane typically involves multiple steps, starting with the preparation of the benzene derivative. The key steps include:
Electrophilic Aromatic Substitution:
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving the appropriate precursors.
Attachment of the Propoxy Group: The final step involves the attachment of the propoxy group to the benzene ring, completing the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also play a role in modulating the compound’s biological activity by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
5-Methyl-2-(propan-2-yl)azepane: Shares the azepane ring structure but lacks the sulfonyl and propoxybenzene groups.
2-Isopropyl-5-methylcyclohexan-1-amine: Similar in structure but with a cyclohexane ring instead of an azepane ring.
Uniqueness: 1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]azepane is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H31NO3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C19H31NO3S/c1-5-12-23-18-13-16(4)17(15(2)3)14-19(18)24(21,22)20-10-8-6-7-9-11-20/h13-15H,5-12H2,1-4H3 |
InChI Key |
JTQAHZSUSBVYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
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